

Application Notes and Protocols for PFM046

Administration and Dosage in Mice

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Compound of Interest

Compound Name: PFM046

Cat. No.: B15541232

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These application notes provide a comprehensive overview of the administration and dosage of **PFM046**, a first-in-class, steroidal, non-sulfated Liver X Receptor (LXR) antagonist, in preclinical mouse models of cancer. The protocols and data presented are based on the findings from the seminal study by Pontini et al. (2025) in the European Journal of Medicinal Chemistry.

Introduction

PFM046 has demonstrated significant antitumor activity in vivo.^{[1][2]} As an antagonist of LXRs, it represents a novel therapeutic strategy in oncology.^{[1][2]} Proper administration and dosage are critical for achieving optimal efficacy and reproducible results in preclinical studies. These notes offer detailed protocols and summarized data to guide researchers in designing and executing in vivo experiments with **PFM046** in mice.

Quantitative Data Summary

The following table summarizes the key parameters for the administration of **PFM046** in the B16F1 melanoma and Lewis Lung Carcinoma (LLC) mouse models as reported by Pontini et al. (2025).

Parameter	B16F1 Melanoma Model	Lewis Lung Carcinoma (LLC) Model
Mouse Strain	C57BL/6	C57BL/6
Tumor Cell Inoculation	2 x 10 ⁵ B16F1-gp100 cells	5 x 10 ⁵ LLC cells
Inoculation Route	Subcutaneous (s.c.)	Subcutaneous (s.c.)
PFM046 Dosage	10 mg/kg	10 mg/kg
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Treatment Schedule	Every 48 hours	Every 48 hours
Vehicle	Corn oil	Corn oil
Number of Animals	7-8 mice per group	7-8 mice per group

Experimental Protocols

Preparation of PFM046 Formulation

Objective: To prepare a homogenous suspension of **PFM046** in corn oil for intraperitoneal administration.

Materials:

- **PFM046** (solid)
- Sterile corn oil (vehicle)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, for difficult to dissolve compounds)
- Sterile syringes and needles (25-27 gauge)

Protocol:

- Aseptically weigh the required amount of **PFM046** based on the number of animals and the 10 mg/kg dosage.
- Transfer the weighed **PFM046** into a sterile microcentrifuge tube.
- Add the calculated volume of sterile corn oil to the tube.
- Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. If necessary, sonicate for short intervals in a water bath to aid dispersion.
- Visually inspect the suspension for any large aggregates. The final formulation should be a homogenous milky suspension.
- Prepare the formulation fresh before each administration.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of **PFM046** in a subcutaneous tumor model in mice.

Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- B16F1-gp100 or LLC tumor cells
- Phosphate-buffered saline (PBS), sterile
- Trypan blue solution
- Hemocytometer
- Syringes (1 mL) with 25-27 gauge needles for tumor cell inoculation and treatment administration
- Calipers for tumor measurement
- Animal balance

- **PFM046** formulation (10 mg/kg in corn oil)
- Vehicle control (corn oil)

Protocol:

Tumor Cell Inoculation:

- Culture B16F1-gp100 or LLC cells under standard conditions.
- On the day of inoculation, harvest the cells by trypsinization and wash them with sterile PBS.
- Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Cell viability should be >95%.
- Resuspend the cells in sterile PBS at a concentration of 2×10^6 cells/mL for B16F1-gp100 or 5×10^6 cells/mL for LLC.
- Subcutaneously inject 100 μ L of the cell suspension (containing 2×10^5 B16F1-gp100 cells or 5×10^5 LLC cells) into the right flank of each mouse.

Treatment Administration:

- Allow the tumors to establish and reach a palpable size (e.g., approximately 50-100 mm³). This typically takes 7-10 days.
- Randomize the mice into treatment and control groups (n=7-8 mice per group).
- Administer 100 μ L of the **PFM046** formulation (10 mg/kg) or vehicle (corn oil) intraperitoneally to the respective groups.
- Repeat the administration every 48 hours for the duration of the study.

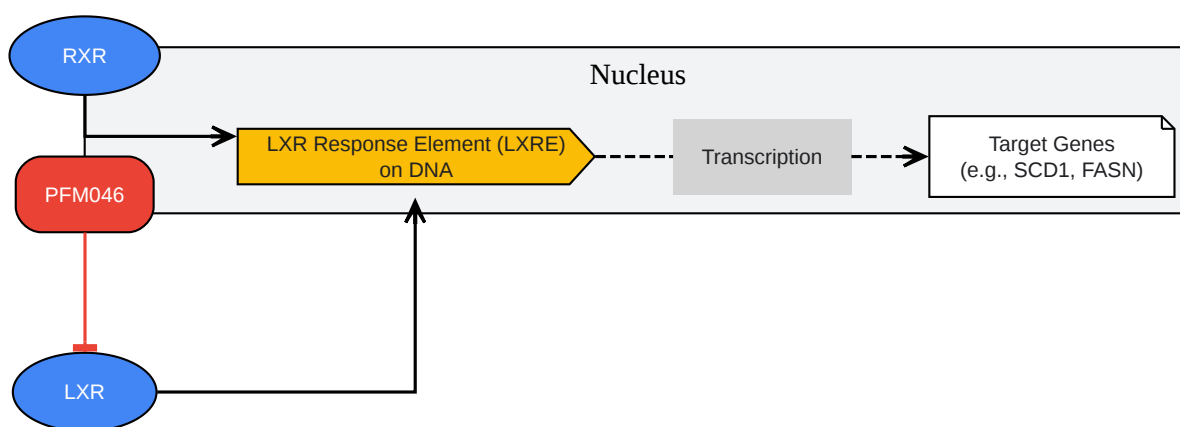
Tumor Growth Monitoring:

- Measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

- Monitor the body weight of the mice as an indicator of toxicity.
- Continue monitoring until the tumors in the control group reach the predetermined endpoint, or for a specified duration as per the experimental design.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, immune cell infiltration).

Visualizations

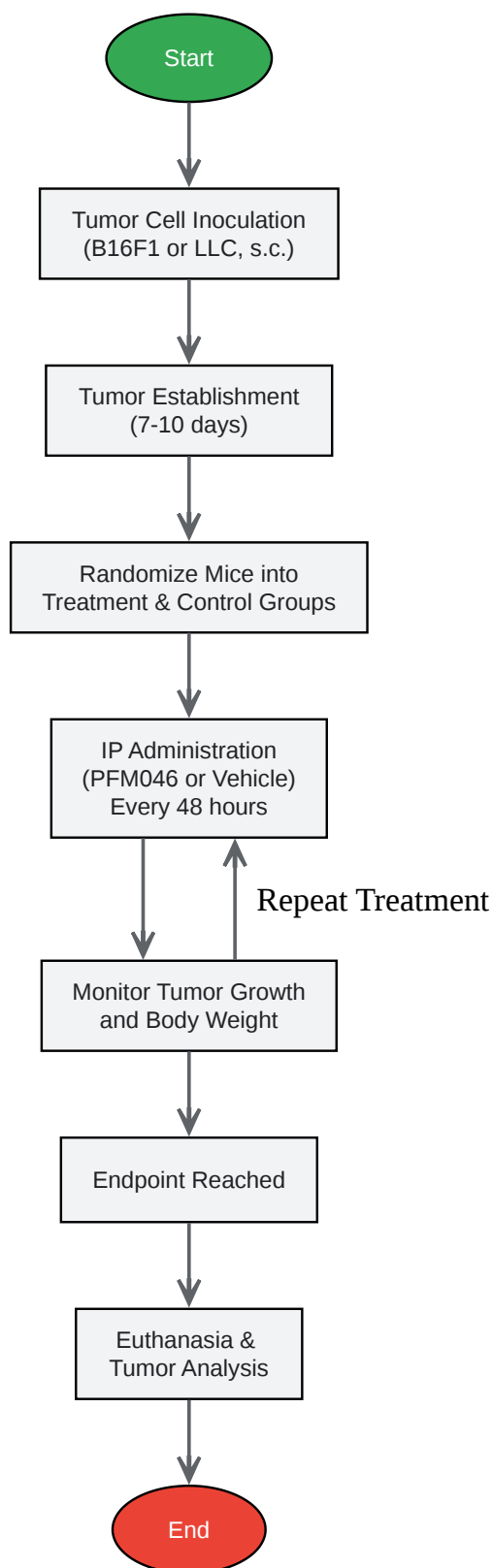
PFM046 Mechanism of Action: LXR Antagonism



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Caption: **PFM046** acts as an antagonist to the Liver X Receptor (LXR).

Experimental Workflow for In Vivo Efficacy Studies



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Caption: Workflow for evaluating the in vivo antitumor efficacy of **PFM046**.

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References

- 1. Discovery of 22(S)-23-phenyl-24-norchol-5-en-3 β ,22-diol (PFM046) as the first-in-class, steroidal, non-sulfated Liver X Receptor antagonist with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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